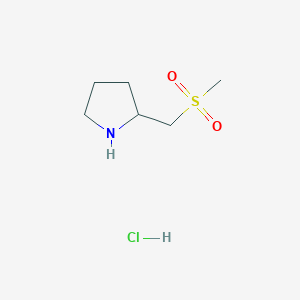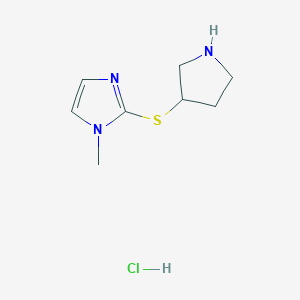胺 CAS No. 1780301-94-1](/img/structure/B1473518.png)
[2-(6-甲氧基吡啶-3-基)乙基](甲基)胺
描述
“2-(6-Methoxypyridin-3-yl)ethylamine” is a compound with a molecular weight of 166.22 . It is also known by its IUPAC name, N-[2-(6-methoxy-3-pyridinyl)ethyl]-N-methylamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H14N2O/c1-10-6-5-8-3-4-9(12-2)11-7-8/h3-4,7,10H,5-6H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“2-(6-Methoxypyridin-3-yl)ethylamine” has a molecular weight of 166.22 . Unfortunately, other physical and chemical properties like boiling point, density, and refractive index are not available .科学研究应用
化学成分和细胞毒性
对半夏块茎化学成分的研究导致了三种新生物碱的分离。其中,与目标分子结构相关的化合物对人宫颈癌 HeLa 细胞表现出显着的抑制作用,证明了在癌症研究中的潜在应用 (杜静等人,2018 年).
晶体结构和氢键
对 N-(6-甲氧基吡啶-3-基)-4-(吡啶-2-基)噻唑-2-胺一水合氢溴酸盐的研究揭示了不同的质子化位点和分子间氢键模式。这些发现有助于理解晶体结构内的分子构象和相互作用,这在材料科学和药物开发中可能很有用 (Denise Böck 等人,2021 年).
聚合物太阳能电池中的应用
在聚合物太阳能电池中使用基于胺的醇溶性富勒烯衍生物作为受体和阴极界面材料展示了可再生能源技术中的创新应用。该化合物提高了电子迁移率并降低了阴极功函数,突出了有机/聚合物太阳能电池效率的潜在进步 (吕梦兰等人,2014 年).
有机合成中的多米诺反应
涉及 N-杂芳基-甲基-N-2,2-二氟乙烷-1-胺的无催化剂多米诺反应展示了一种合成呋喃衍生物的方法。这个过程产生了对桃蚜具有高致死率的化合物,例证了该化合物在有机化学中促进高效和新颖的合成途径中的作用 (赵宇等人,2020 年).
骨质疏松症治疗的 αvβ3 拮抗剂
对 3(S)-(6-甲氧基吡啶-3-基)-3-[2-氧代-3-[3-(5,6,7,8-四氢-[1,8]-萘啶-2-基)丙基]咪唑烷-1-基]丙酸的研究突出了其作为 αvβ3 拮抗剂的潜力。该化合物在骨转换的体内模型中显示出疗效,强调了其在骨质疏松症治疗开发中的重要性 (J. Hutchinson 等人,2003 年).
作用机制
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing their function .
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s molecular weight of 16622 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .
Result of Action
The compound’s interaction with its targets could potentially lead to changes in cellular function .
Action Environment
The action, efficacy, and stability of 2-(6-Methoxypyridin-3-yl)ethylamine can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature .
属性
IUPAC Name |
2-(6-methoxypyridin-3-yl)-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-10-6-5-8-3-4-9(12-2)11-7-8/h3-4,7,10H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBNIAZZHSBNMTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CN=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1473436.png)
![2-(2-[(4-Fluorophenyl)sulfanyl]ethyl)piperidine hydrochloride](/img/structure/B1473438.png)


![2-{8-Azabicyclo[3.2.1]octan-3-ylsulfanyl}-1,3-benzoxazole hydrochloride](/img/structure/B1473445.png)

![2-{[2-(Piperidin-2-yl)ethyl]sulfanyl}-1,3-benzoxazole hydrochloride](/img/structure/B1473448.png)
![[5-(Thiophen-2-yl)furan-2-yl]methanamine](/img/structure/B1473450.png)

![2-{8-azabicyclo[3.2.1]octan-3-ylsulfanyl}-1H-1,3-benzodiazole hydrochloride](/img/structure/B1473454.png)
![1-methyl-5-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B1473455.png)
![2-[2-(Cyclohexylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1473457.png)
![4-Methyl-2-([2-(piperidin-2-YL)ethyl]sulfanyl)pyrimidine hydrochloride](/img/structure/B1473458.png)